Morellic acid
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Overview
Description
Morellic acid is a naturally occurring compound found in the resin of Garcinia species, such as Garcinia morella and Garcinia hanburyi . It is a type of xanthone, a class of polyphenolic compounds known for their diverse biological activities. This compound has garnered significant attention due to its antineoplastic, antibacterial, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morellic acid can be isolated from the resin of Garcinia hanburyi using preparative chromatography . The process involves the extraction of the resin followed by chromatographic separation to purify this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources remains the primary method. Advances in nanotechnology have led to the development of nanostructured lipid carriers loaded with this compound to enhance its anticancer efficacy .
Chemical Reactions Analysis
Types of Reactions: Morellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a dioxo monocarboxylic acid derived from morellin by the oxidation of the aldehyde group to the corresponding carboxy group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include its derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Morellic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the development of analytical methods.
Industry: this compound is used in the formulation of pharmaceutical products due to its biological activities.
Mechanism of Action
Morellic acid is compared with other xanthones such as gambogic acid and α-mangostin:
Comparison with Similar Compounds
- Gambogic acid
- α-Mangostin
- Cratoxanthone E
Properties
IUPAC Name |
(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-OYNOKLRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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